Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-
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Overview
Description
Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a triazolyl group, and an octafluoropentyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- typically involves multiple steps, starting with the preparation of the pyrimidinyl and triazolyl precursors. The octafluoropentyl ether linkage is introduced through a nucleophilic substitution reaction, where an appropriate fluorinated alcohol reacts with a halogenated pyrimidine derivative under basic conditions. The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine under acidic or neutral conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The fluorinated ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
- (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Uniqueness
Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- is unique due to its combination of a pyrimidinyl group, a triazolyl group, and an octafluoropentyl ether linkage. This combination imparts specific chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C14H12F8N6O2 |
---|---|
Molecular Weight |
448.27 g/mol |
IUPAC Name |
N-ethoxy-1-[6-(2,2,3,3,4,4,5,5-octafluoropentoxy)pyrimidin-4-yl]-1-(1,2,4-triazol-1-yl)methanimine |
InChI |
InChI=1S/C14H12F8N6O2/c1-2-30-27-10(28-7-23-5-26-28)8-3-9(25-6-24-8)29-4-12(17,18)14(21,22)13(19,20)11(15)16/h3,5-7,11H,2,4H2,1H3 |
InChI Key |
VBJVHLMXHBWOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C(C1=CC(=NC=N1)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)N2C=NC=N2 |
Origin of Product |
United States |
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